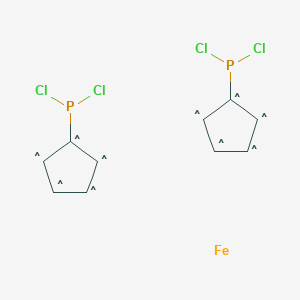
1,1'-Bis(dichlorophosphino)ferrocene, >=96%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-Bis(dichlorophosphino)ferrocene is an organometallic compound with the molecular formula C10H8Cl4FeP2. It is a derivative of ferrocene, where two cyclopentadienyl rings are bonded to an iron atom, and each ring is substituted with a dichlorophosphino group. This compound is known for its applications as a ligand in various catalytic reactions, particularly in the field of organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1’-Bis(dichlorophosphino)ferrocene can be synthesized through the reaction of ferrocene with phosphorus trichloride in the presence of a base such as triethylamine. The reaction typically proceeds as follows: [ \text{Fe(C}_5\text{H}_4\text{)}_2 + 2 \text{PCl}_3 + 2 \text{Et}_3\text{N} \rightarrow \text{Fe(C}_5\text{H}_4\text{PCl}_2\text{)}_2 + 2 \text{Et}_3\text{NHCl} ] The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent the oxidation of the product .
Industrial Production Methods
Industrial production of 1,1’-Bis(dichlorophosphino)ferrocene follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the quality and yield of the product .
Chemical Reactions Analysis
Types of Reactions
1,1’-Bis(dichlorophosphino)ferrocene undergoes various types of reactions, including:
Substitution Reactions: The dichlorophosphino groups can be substituted with other ligands, such as alkyl or aryl groups, through nucleophilic substitution reactions.
Coordination Reactions: It acts as a ligand in coordination chemistry, forming complexes with transition metals.
Oxidation and Reduction Reactions: The ferrocene core can undergo oxidation and reduction reactions, which are useful in electrochemical applications
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as Grignard reagents or organolithium compounds are commonly used.
Coordination Chemistry: Transition metal salts, such as palladium or platinum complexes, are used to form coordination compounds.
Oxidation and Reduction: Oxidizing agents like ferric chloride or reducing agents like sodium borohydride are employed
Major Products
Substitution Products: Various substituted phosphinoferrocenes.
Coordination Complexes: Metal complexes with applications in catalysis.
Oxidized or Reduced Ferrocene Derivatives: Useful in electrochemical studies
Scientific Research Applications
1,1’-Bis(dichlorophosphino)ferrocene has a wide range of applications in scientific research:
Chemistry: Used as a ligand in catalytic reactions, such as cross-coupling reactions (e.g., Suzuki-Miyaura, Heck, and Sonogashira couplings).
Biology: Investigated for its potential in bioinorganic chemistry, particularly in the design of metal-based drugs.
Medicine: Explored for its anticancer properties due to its ability to form stable complexes with transition metals.
Industry: Employed in the synthesis of advanced materials, including polymers and electronic materials .
Mechanism of Action
The mechanism of action of 1,1’-Bis(dichlorophosphino)ferrocene primarily involves its role as a ligand in catalytic processes. It coordinates with transition metals to form active catalytic species that facilitate various organic transformations. The ferrocene core provides stability and electronic properties that enhance the reactivity of the metal center. The dichlorophosphino groups offer steric and electronic effects that influence the selectivity and efficiency of the catalytic reactions .
Comparison with Similar Compounds
Similar Compounds
1,1’-Bis(diphenylphosphino)ferrocene: Another ferrocene derivative with diphenylphosphino groups instead of dichlorophosphino groups.
1,1’-Bis(dichlorophosphino)methylferrocene: A similar compound with methyl groups attached to the phosphino groups.
1,1’-Bis(dichlorophosphino)ruthenocene: A ruthenium analog of 1,1’-Bis(dichlorophosphino)ferrocene
Uniqueness
1,1’-Bis(dichlorophosphino)ferrocene is unique due to its specific substitution pattern, which provides distinct steric and electronic properties. These properties make it particularly effective as a ligand in various catalytic reactions, offering advantages in terms of reactivity and selectivity compared to other similar compounds .
Properties
Molecular Formula |
C10H8Cl4FeP2 |
|---|---|
Molecular Weight |
387.8 g/mol |
InChI |
InChI=1S/2C5H4Cl2P.Fe/c2*6-8(7)5-3-1-2-4-5;/h2*1-4H; |
InChI Key |
CSJDQGIPHURAPH-UHFFFAOYSA-N |
Canonical SMILES |
[CH]1[CH][CH][C]([CH]1)P(Cl)Cl.[CH]1[CH][CH][C]([CH]1)P(Cl)Cl.[Fe] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


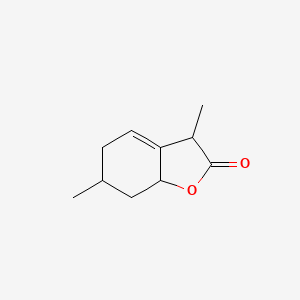
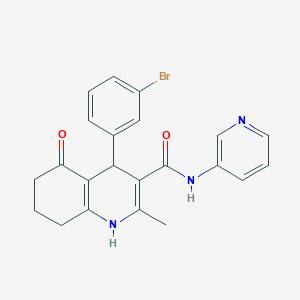
![2-({5-[(5-{[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl}-4-phenyl-4H-1,2,4-triazol-3-yl)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-methoxyphenyl)acetamide](/img/structure/B12053190.png)
![(13Z)-1,4,7,10-tetraoxadispiro[4.0.46.65]hexadec-13-ene](/img/structure/B12053198.png)

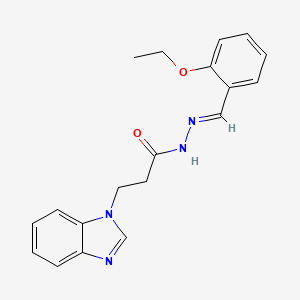
![2'-Methoxy[1,1'-biphenyl]-2,5-dione](/img/structure/B12053212.png)
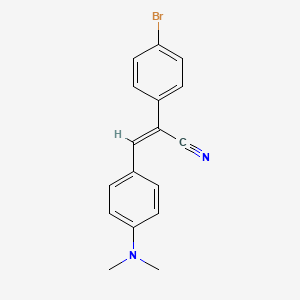
![2-amino-6-benzyl-4-(3,4-diethoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B12053221.png)
![4-hydroxy-1-methyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-oxo-1,2-dihydro-3-quinolinecarboxamide](/img/structure/B12053246.png)
![8-{[(2Z)-3-chlorobut-2-en-1-yl]sulfanyl}-1,3-dimethyl-7-(prop-2-en-1-yl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12053250.png)
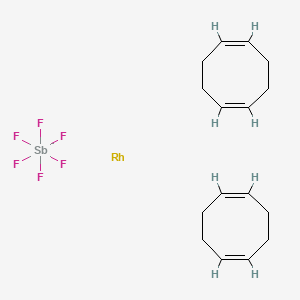
![5-{4-[(E)-(2,5-dimethoxyphenyl)diazenyl]-3-heptadecyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}-2-phenoxybenzenesulfonic acid](/img/structure/B12053255.png)

